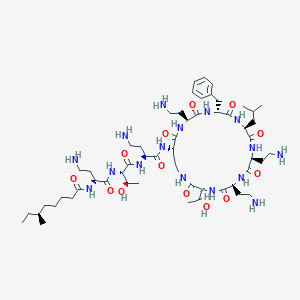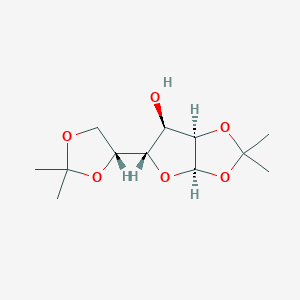
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione involves various chemical reactions. For example, 6-amino-1,3-dimethyluracil, a closely related compound, reacts with arylalkanone Mannich bases under optimized conditions to yield 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines, demonstrating the potential synthetic pathways that could be applied to the target compound (Girreser, Heber, & Schütt, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione has been characterized through various analytical techniques. For instance, the molecular conformational analysis, vibrational spectral analysis, and molecular dynamics of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione provide insights into the structural features and stability of such compounds, which are relevant to understanding the target molecule's characteristics (Al-Omary et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine dione derivatives showcase their reactivity and potential for chemical modifications. For example, the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid through esterification, nucleophilic aromatic substitution, amide formation, and ring closure reveals the versatility of these compounds in chemical synthesis (Jatczak et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine diones vary significantly depending on their structural diversity. For example, the solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrate a broad range in their biopharmaceutical properties, which are crucial for their potential applications (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine dione derivatives, including their reactivity and stability, are essential for their applications. Analytical studies on compounds like 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione provide valuable insights into their electronic absorption, frontier molecular orbital analyses, and nonlinear optical properties, which are indicative of the chemical behavior of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione (Barakat et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
6-Amino-1-isobutylpyrimidine-2,4(1H,3H)-dione and its derivatives are widely used in the synthesis of various heterocyclic compounds. For example, it has been used in the construction of substituted pyrimido[4,5-d]pyrimidones, offering a range of structurally diverse compounds (Hamama et al., 2012). Similarly, its reactions with diketones lead to the formation of pyrimidines with significant π-electron rich pyrrole rings (Tsupak et al., 2003).
Optical and Nonlinear Optical Applications
The derivatives of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione have shown potential in optical and nonlinear optical (NLO) applications. A study demonstrated that novel pyrimidine-based bis-uracil derivatives exhibited significant NLO properties, making them candidates for NLO device fabrications (Mohan et al., 2020).
Material Science and Nanotechnology
In the field of material science and nanotechnology, this compound has been used as a reactant in the multi-component preparation of various derivatives. For instance, it was involved in reactions using nano Fe2O3@SiO2–SO3H as a catalyst, highlighting its utility in advanced material synthesis (Ghashang et al., 2017).
Development of Bioactive Molecules
This compound has been employed in the synthesis of bioactive molecules. Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives synthesized from this compound indicated potential applications in drug discovery (Udayakumar et al., 2017).
Crystallography and Molecular Analysis
The crystal structure and molecular analysis of derivatives of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione have provided insights into the molecular-electronic structure and intermolecular interactions. This has implications in understanding the physical and chemical properties of these compounds (de la Torre et al., 2007).
Eigenschaften
IUPAC Name |
6-amino-1-(2-methylpropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3,5H,4,9H2,1-2H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAYOSNLQPIPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357512 | |
| Record name | 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
56075-75-3 | |
| Record name | 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-1-ISOBUTYLURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)